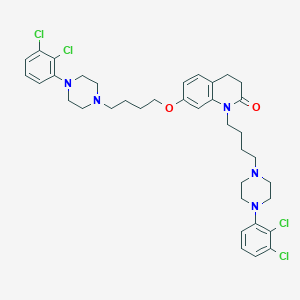
Butyl-4-(2,3-dichlorophenyl)piperazine Aripiprazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl-4-(2,3-dichlorophenyl)piperazine Aripiprazole is a compound belonging to the phenylpiperazine family. It is an antipsychotic drug used primarily for the treatment of schizophrenia and other mood disorders . The compound is characterized by its unique structure, which includes a piperazine ring substituted by a butyl group and a 2,3-dichlorophenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl-4-(2,3-dichlorophenyl)piperazine Aripiprazole involves several steps. One common method includes the reaction of piperazine with 2,3-dichlorophenyl chloride under basic conditions to form 2,3-dichlorophenylpiperazine . This intermediate is then reacted with butyl bromide in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl-4-(2,3-dichlorophenyl)piperazine Aripiprazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups into the molecule .
Applications De Recherche Scientifique
Butyl-4-(2,3-dichlorophenyl)piperazine Aripiprazole has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenylpiperazine derivatives.
Medicine: Primarily used as an antipsychotic drug for treating schizophrenia and bipolar disorder.
Mécanisme D'action
The mechanism of action of Butyl-4-(2,3-dichlorophenyl)piperazine Aripiprazole involves its partial agonist activity at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors . It also acts as an antagonist at serotonin 5-HT2A receptors. This unique combination of activities helps to stabilize dopamine and serotonin levels in the brain, which is beneficial in treating mood disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cariprazine: Another antipsychotic with a similar mechanism of action.
Brilaroxazine: A phenylpiperazine derivative with potential antipsychotic properties.
FAUC-365: A compound with similar receptor binding profiles.
Uniqueness
Butyl-4-(2,3-dichlorophenyl)piperazine Aripiprazole is unique due to its specific receptor activity profile, which provides a balance between dopamine and serotonin modulation. This makes it particularly effective in treating a range of mood disorders with fewer side effects compared to other antipsychotics .
Propriétés
Numéro CAS |
1352492-04-6 |
|---|---|
Formule moléculaire |
C37H45Cl4N5O2 |
Poids moléculaire |
733.6 g/mol |
Nom IUPAC |
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C37H45Cl4N5O2/c38-30-7-5-9-32(36(30)40)44-22-18-42(19-23-44)15-1-2-17-46-34-27-29(13-11-28(34)12-14-35(46)47)48-26-4-3-16-43-20-24-45(25-21-43)33-10-6-8-31(39)37(33)41/h5-11,13,27H,1-4,12,14-26H2 |
Clé InChI |
MDVSDUMHMWHQRC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)CCCCN5CCN(CC5)C6=C(C(=CC=C6)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Acetato-kO)[[2,2'-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]](2-)]-, [SP-5-13-(1R-trans)]-cobalt](/img/structure/B13852169.png)
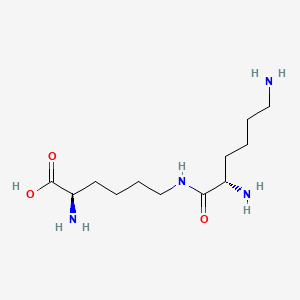
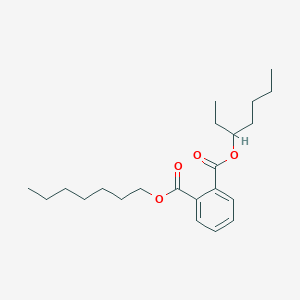
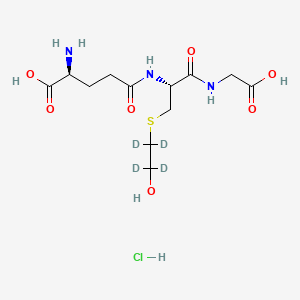
![4-amino-N-[1-(4-chlorophenyl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13852192.png)

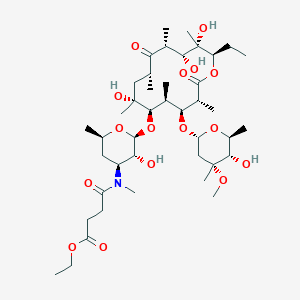

![2-[alpha,alpha'-Dimethyl(4-isopropylbenzyl] Hydroquinone](/img/structure/B13852226.png)
![(3R,4R,5R,6S)-2-[(E)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13852227.png)

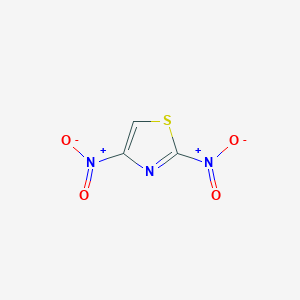
![(3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole](/img/structure/B13852251.png)
![N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide](/img/structure/B13852265.png)
